molecular formula C15H20N2O4 B2444798 (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone CAS No. 1421491-46-4

(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone

Cat. No.: B2444798
CAS No.: 1421491-46-4
M. Wt: 292.335
InChI Key: VZFYLTKICJUULX-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure that combines a cyclopropylisoxazole moiety with a spirocyclic framework, making it an interesting subject for study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring and the spirocyclic framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

    Biology: Researchers investigate its biological activity, including potential interactions with biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, such as in drug discovery and development.

    Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: shares structural similarities with other spirocyclic compounds and isoxazole derivatives.

    Spirocyclic Compounds: These compounds feature a spiro-connected ring system, which imparts unique chemical and biological properties.

    Isoxazole Derivatives: Compounds containing the isoxazole ring are known for their diverse biological activities and applications in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropylisoxazole moiety with a spirocyclic framework. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c18-14(12-9-13(21-16-12)11-1-2-11)17-5-8-20-15(10-17)3-6-19-7-4-15/h9,11H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFYLTKICJUULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCOC4(C3)CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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